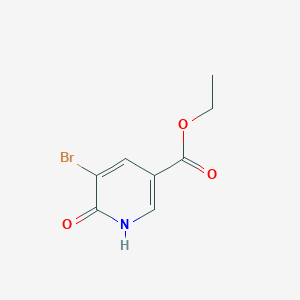

Ethyl 5-bromo-6-hydroxynicotinate

Description

BenchChem offers high-quality Ethyl 5-bromo-6-hydroxynicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-bromo-6-hydroxynicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-bromo-6-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-2-13-8(12)5-3-6(9)7(11)10-4-5/h3-4H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTQHDRQVVANNHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC(=O)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 5-bromo-6-hydroxynicotinate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of Ethyl 5-bromo-6-hydroxynicotinate, a key heterocyclic building block in modern medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to offer insights into the practical application and underlying principles that govern the utility of this versatile molecule.

Core Molecular Attributes and Physicochemical Properties

Ethyl 5-bromo-6-hydroxynicotinate (CAS No. 169773-94-8) is a substituted pyridine derivative with a molecular formula of C₈H₈BrNO₃ and a molecular weight of 246.06 g/mol .[1] Its structure is characterized by a pyridine ring bearing an ethyl carboxylate group at the 3-position, a bromine atom at the 5-position, and a hydroxyl group at the 6-position.

Table 1: Physicochemical Properties of Ethyl 5-bromo-6-hydroxynicotinate

| Property | Value | Source |

| CAS Number | 169773-94-8 | |

| Molecular Formula | C₈H₈BrNO₃ | |

| Molecular Weight | 246.06 g/mol | |

| Appearance | White to off-white solid | General knowledge |

| Storage | Inert atmosphere, 2-8°C |

The presence of the 6-hydroxyl group introduces the possibility of tautomerism, existing in equilibrium with its corresponding pyridone form, Ethyl 5-bromo-6-oxo-1,6-dihydropyridine-3-carboxylate. This equilibrium is a critical consideration in its reactivity and spectroscopic characterization. The pyridone tautomer is often the predominant form.

Caption: Tautomeric equilibrium of Ethyl 5-bromo-6-hydroxynicotinate.

Synthesis and Purification

The synthesis of Ethyl 5-bromo-6-hydroxynicotinate is typically achieved through a two-step process starting from 6-hydroxynicotinic acid.

Step 1: Bromination of 6-Hydroxynicotinic Acid

The first step involves the electrophilic bromination of 6-hydroxynicotinic acid to yield 5-bromo-6-hydroxynicotinic acid.[2][3]

Caption: Bromination of 6-hydroxynicotinic acid.

Protocol: Synthesis of 5-Bromo-6-hydroxynicotinic Acid [2][3]

-

Suspend 6-hydroxynicotinic acid (1.0 eq) in water.

-

Cool the suspension in an ice bath.

-

Slowly add bromine (1.4 eq).

-

Allow the reaction to stir at room temperature for 24 hours.

-

Collect the resulting solid by filtration, wash with water, and dry under vacuum to afford 5-bromo-6-hydroxynicotinic acid.

Step 2: Fischer Esterification

The subsequent step is a Fischer esterification of the carboxylic acid with ethanol in the presence of an acid catalyst to yield the desired ethyl ester.

Caption: Fischer esterification to form the ethyl ester.

Protocol: Synthesis of Ethyl 5-bromo-6-hydroxynicotinate

-

Suspend 5-bromo-6-hydroxynicotinic acid (1.0 eq) in a large excess of anhydrous ethanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

-

Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture and neutralize the acid with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure Ethyl 5-bromo-6-hydroxynicotinate.

Spectroscopic Characterization

Accurate characterization is paramount for confirming the identity and purity of Ethyl 5-bromo-6-hydroxynicotinate. Below are the expected spectroscopic data based on its structure and data from similar compounds.[4]

Table 2: Predicted Spectroscopic Data for Ethyl 5-bromo-6-hydroxynicotinate

| Technique | Expected Features |

| ¹H NMR | - Ethyl group signals: a triplet around 1.3-1.4 ppm (CH₃) and a quartet around 4.3-4.4 ppm (CH₂). - Aromatic protons: two singlets or doublets in the aromatic region (typically δ 7.5-8.5 ppm). - A broad singlet for the hydroxyl/amide proton, which may be exchangeable with D₂O. |

| ¹³C NMR | - Ethyl group signals: around 14 ppm (CH₃) and 61 ppm (CH₂). - Aromatic carbons: signals in the range of 110-160 ppm. The carbon bearing the bromine will be at a higher field than the others. - Carbonyl carbon: a signal in the downfield region, typically around 165 ppm. |

| IR (cm⁻¹) | - Broad O-H/N-H stretch around 3300-3500 cm⁻¹. - C-H stretching of the ethyl and aromatic groups around 2900-3100 cm⁻¹. - Strong C=O stretch of the ester around 1700-1730 cm⁻¹. - C=C and C=N stretching of the pyridine ring in the 1400-1600 cm⁻¹ region. - C-Br stretch in the fingerprint region. |

| Mass Spec (ESI) | - Expected [M+H]⁺ peak at m/z 246.98 and [M-H]⁻ peak at m/z 244.97, showing the characteristic isotopic pattern for a bromine-containing compound. |

Chemical Reactivity and Synthetic Utility

Ethyl 5-bromo-6-hydroxynicotinate is a trifunctional molecule, offering multiple sites for synthetic modification. Its reactivity is dominated by the interplay of the electron-withdrawing ester and the electron-donating hydroxyl group on the brominated pyridine core.

a) Suzuki-Miyaura Cross-Coupling

The bromine atom at the 5-position is amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl substituents, making it a valuable tool for library synthesis in drug discovery.

Caption: Suzuki-Miyaura cross-coupling of Ethyl 5-bromo-6-hydroxynicotinate.

b) N- and O-Alkylation

The pyridone tautomer possesses an amide-like nitrogen and the hydroxypyridine form has a phenolic oxygen, both of which can be alkylated under appropriate basic conditions. The choice of base and solvent can influence the selectivity between N- and O-alkylation.

c) Ester Hydrolysis

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This allows for subsequent amide bond formation or other modifications at the 3-position.

Applications in Drug Discovery and Materials Science

Ethyl 5-bromo-6-hydroxynicotinate and its derivatives are important intermediates in the synthesis of a variety of biologically active compounds and functional materials.

-

Kinase Inhibitors: The substituted nicotinic acid scaffold is a common feature in many kinase inhibitors. The ability to diversify the 5-position via cross-coupling reactions makes this a valuable starting material for the synthesis of libraries of potential kinase inhibitors.[5][6]

-

Pharmaceutical Intermediates: This compound serves as a key building block for more complex active pharmaceutical ingredients (APIs).[1][7][8]

-

Agrochemicals: The pyridine core is also found in a number of herbicides and pesticides.

Safety and Handling

While specific toxicity data for Ethyl 5-bromo-6-hydroxynicotinate is limited, it is prudent to handle it with the care afforded to all laboratory chemicals. The precursor, 5-bromo-6-hydroxynicotinic acid, is known to be harmful if swallowed, in contact with skin, or if inhaled.[9] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

Ethyl 5-bromo-6-hydroxynicotinate is a highly versatile and valuable building block for organic synthesis. Its multiple functional groups allow for a wide range of chemical transformations, making it an important intermediate in the development of new pharmaceuticals and materials. A thorough understanding of its chemical properties, reactivity, and handling is essential for its effective use in research and development.

References

-

Lead Sciences. Ethyl 5-bromo-6-hydroxynicotinate. [Link]

-

BIOSYNCE. 5-Bromo-6-hydroxynicotinic Acid Cas 41668-13-7. [Link]

-

MDPI. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. [Link]

-

China Other Intermediates series,2-Chloropyridine-5-Carbaldehyde,5-Bromo-2-Hydroxynicotinic Acid Manufacturer and Supplier. [Link]

-

PubChem. ethyl 6-bromo-5-hydroxy-2-methyl-1H-indole-3-carboxylate. [Link]

-

Drug Intermediates Innovations In Synthesis Techniques. [Link]

-

NIH. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. [Link]

-

NIH. Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate. [Link]

-

PubChem. Ethyl 5-amino-6-methylpyridine-3-carboxylate. [Link]

-

Fonderpharm. Pharmaceutical intermediates. [Link]

-

NIH. Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling. [Link]

-

PubChem. 5-Bromo-3-pyridinecarboxaldehyde. [Link]

-

PubMed. Discovery of 3(S)-thiomethyl Pyrrolidine ERK Inhibitors for Oncology. [Link]

Sources

- 1. biosynce.com [biosynce.com]

- 2. m.youtube.com [m.youtube.com]

- 3. 5-BROMO-6-HYDROXYNICOTINIC ACID | 41668-13-7 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. arborpharmchem.com [arborpharmchem.com]

- 8. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]

- 9. echemi.com [echemi.com]

An In-depth Technical Guide to the Physical Properties of Ethyl 5-bromo-6-hydroxynicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-bromo-6-hydroxynicotinate is a halogenated pyridinone derivative that serves as a valuable intermediate in organic synthesis. Its structure, featuring a bromo substituent and a hydroxypyridine core, makes it a versatile building block for the synthesis of more complex molecules, particularly in the realm of pharmaceutical research. The presence of multiple functional groups—an ester, a hydroxyl group (which exists in tautomeric equilibrium with its pyridone form), and a bromine atom—offers several reaction sites for chemical modification. This guide provides a comprehensive overview of the known physical properties of Ethyl 5-bromo-6-hydroxynicotinate, its synthesis, and a theoretical analysis of its spectral characteristics, drawing comparisons with its immediate precursor, 5-bromo-6-hydroxynicotinic acid.

Molecular Structure and Key Properties

The fundamental properties of Ethyl 5-bromo-6-hydroxynicotinate and its parent carboxylic acid are summarized below. It is crucial to note that while substantial experimental data exists for 5-bromo-6-hydroxynicotinic acid, specific experimental physical properties for its ethyl ester are not widely reported in publicly available literature. The data for the ethyl ester is primarily from commercial suppliers and patents, with some properties of the parent acid being predicted values.

| Property | Ethyl 5-bromo-6-hydroxynicotinate | 5-Bromo-6-hydroxynicotinic Acid |

| CAS Number | 169773-94-8[1] | 41668-13-7[2][3] |

| Molecular Formula | C₈H₈BrNO₃[1][4] | C₆H₄BrNO₃[5] |

| Molecular Weight | 246.06 g/mol [4] | 218.01 g/mol |

| Appearance | White solid (as described in patents) | White to almost white powder/crystal |

| Melting Point | Not available | >300 °C[2] |

| Boiling Point | Not available | 348.1 ± 42.0 °C (Predicted)[2] |

| Density | Not available | 2.015 ± 0.06 g/cm³ (Predicted)[2] |

| pKa | Not available | 3.38 ± 0.50 (Predicted)[2] |

| Purity | Typically ≥95% (Commercial)[1] | Typically >98% (Commercial)[6] |

Tautomerism of the 6-Hydroxypyridine Ring

A key structural feature of Ethyl 5-bromo-6-hydroxynicotinate is the 6-hydroxypyridine moiety, which exists in a tautomeric equilibrium with the corresponding pyridin-2(1H)-one. This equilibrium is a fundamental concept in heterocyclic chemistry and influences the compound's reactivity and physical properties.

Synthesis and Purification

The synthesis of Ethyl 5-bromo-6-hydroxynicotinate is typically achieved through a two-step process starting from 6-hydroxynicotinic acid. The first step involves the bromination of the pyridine ring, followed by the esterification of the carboxylic acid group.

Protocol 1: Synthesis of 5-Bromo-6-hydroxynicotinic Acid

This protocol is based on the bromination of 6-hydroxynicotinic acid.[2]

Materials:

-

6-hydroxynicotinic acid

-

Bromine (Br₂)

-

Water

-

Ice bath

-

Stirring apparatus

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

Suspend 6-hydroxynicotinic acid (e.g., 8 g, 57.6 mmol) in water (30 mL) in a flask equipped with a stirrer.

-

Cool the suspension in an ice bath.

-

Slowly add bromine (e.g., 4.2 mL, 81.4 mmol) to the cooled suspension with continuous stirring.

-

After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 24 hours.

-

Collect the resulting solid product by filtration.

-

Wash the solid with water to remove any unreacted starting materials and byproducts.

-

Dry the product in a vacuum oven at 40 °C for 24 hours to yield 5-bromo-6-hydroxynicotinic acid as a tan solid.

Protocol 2: Synthesis of Ethyl 5-bromo-6-hydroxynicotinate

This protocol describes the synthesis via bromination of a nicotinic acid derivative followed by esterification, as adapted from patent literature.[7]

Materials:

-

Methyl 6-hydroxynicotinate

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Diethyl ether

-

Hexanes

-

Rotary evaporator

Procedure:

-

Dissolve methyl 6-hydroxynicotinate (e.g., 6.01 g, 36.0 mmol) in N,N-dimethylformamide (142 mL).

-

To the stirred solution, add N-Bromosuccinimide (7.70 g, 43.3 mmol).

-

Stir the reaction mixture for 20 hours at room temperature.

-

Dilute the reaction mixture with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over magnesium sulfate, and evaporate the solvent under reduced pressure.

-

Triturate the crude product with diethyl ether and hexanes to induce crystallization and purify the product, yielding the title compound.

Note: While the patent describes the synthesis starting from the methyl ester, a similar direct esterification of 5-bromo-6-hydroxynicotinic acid with ethanol under acidic conditions (Fischer esterification) is a standard and viable alternative.

Spectral Properties

¹H NMR Spectroscopy

5-Bromo-6-hydroxynicotinic Acid: The ¹H NMR spectrum of 5-bromo-6-hydroxynicotinic acid in DMSO-d₆ shows two distinct signals for the aromatic protons.[2]

-

δ 8.16 (d, J = 2.27 Hz, 1H): This corresponds to the proton at the C2 position of the pyridine ring.

-

δ 8.04 (d, J = 2.53 Hz, 1H): This corresponds to the proton at the C4 position of the pyridine ring.

-

δ 12.90 (br s, 1H): A broad singlet corresponding to the acidic proton of the carboxylic acid.

-

δ 12.59 (br s, 1H): A broad singlet corresponding to the hydroxyl/amide proton on the pyridine ring.

Ethyl 5-bromo-6-hydroxynicotinate (Predicted): For the ethyl ester, the aromatic proton signals are expected to be in a similar region. The key differences will be the appearance of signals corresponding to the ethyl group and the disappearance of the carboxylic acid proton signal.

-

Aromatic Protons: Two doublets are expected in the range of δ 8.0-8.5 ppm.

-

Ethyl Group:

-

A quartet (CH₂) is expected around δ 4.2-4.4 ppm.

-

A triplet (CH₃) is expected around δ 1.2-1.4 ppm.

-

-

Hydroxyl/Amide Proton: A broad singlet is expected, likely in the region of δ 12-13 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of Ethyl 5-bromo-6-hydroxynicotinate is expected to show characteristic absorption bands for its functional groups:

-

~3400-3200 cm⁻¹ (broad): O-H and N-H stretching vibrations from the tautomeric forms.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2980-2850 cm⁻¹: Aliphatic C-H stretching of the ethyl group.

-

~1720-1700 cm⁻¹: C=O stretching of the ester group.

-

~1650 cm⁻¹: C=O stretching of the pyridone tautomer.

-

~1600, 1475 cm⁻¹: C=C and C=N stretching vibrations of the aromatic ring.

-

~1250-1000 cm⁻¹: C-O stretching of the ester and C-Br stretching.

Solubility and Handling

Solubility: While specific solubility data is not widely published, based on its structure, Ethyl 5-bromo-6-hydroxynicotinate is expected to be poorly soluble in water and soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.

Storage and Handling: It is recommended to store Ethyl 5-bromo-6-hydroxynicotinate in an inert atmosphere at 2-8°C.[1][4] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.

References

-

Leaders in Chemical Synthesis. (n.d.). Mind-blowing Ethyl 5-bromo-6-hydroxynicotinate Now 70% Cheaper. Retrieved February 1, 2026, from [Link]

- Google Patents. (n.d.). EP2108641A1 - New substituted spiro[cycloalkyl-1,3'-indo]-2'(1'H)-one derivatives and their use as p38 mitogen-activated kinase inhibitors.

-

Lead Sciences. (n.d.). Ethyl 5-bromo-6-hydroxynicotinate. Retrieved February 1, 2026, from [Link]

-

PubChem. (n.d.). 6-Bromo-5-ethyl-3-methylnonane. Retrieved February 1, 2026, from [Link]

- Google Patents. (n.d.). US8772288B2 - Substituted spiro[cycloalkyl-1,3'-indo]-2'(1'H)-one derivatives and their use as P38 mitogen-activated kinase inhibitors.

-

PubChem. (n.d.). Ethyl 5-hydroxynicotinate. Retrieved February 1, 2026, from [Link]

-

PubChem. (n.d.). 5-Bromo-4,6-dihydroxynicotinic acid. Retrieved February 1, 2026, from [Link]

-

PubChem. (n.d.). 5-Bromo-3-ethyl-5-methylhept-1-ene. Retrieved February 1, 2026, from [Link]

-

Google Patents. (n.d.). (12) United States Patent. Retrieved February 1, 2026, from [Link]

-

Amerigo Scientific. (n.d.). Chemical Building Blocks. Retrieved February 1, 2026, from [Link]

Sources

- 1. Ethyl 5-bromo-6-hydroxynicotinate - Lead Sciences [lead-sciences.com]

- 2. 5-BROMO-6-HYDROXYNICOTINIC ACID | 41668-13-7 [chemicalbook.com]

- 3. 5-Bromo-6-hydroxynicotinic acid [synhet.com]

- 4. FCKeditor - Resources Browser [leaders.com.tn]

- 5. echemi.com [echemi.com]

- 6. 5-Bromo-6-hydroxynicotinic Acid | 41668-13-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. US8772288B2 - Substituted spiro[cycloalkyl-1,3â²-indo]-2â²(1â²H)-one derivatives and their use as P38 mitogen-activated kinase inhibitors - Google Patents [patents.google.com]

Safety and handling of Ethyl 5-bromo-6-hydroxynicotinate

Technical Guide: Safety and Handling of Ethyl 5-bromo-6-hydroxynicotinate

Executive Summary

Ethyl 5-bromo-6-hydroxynicotinate (CAS: 169773-94-8) is a specialized heterocyclic intermediate primarily utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors and allosteric modulators. Its structural duality—featuring a reactive aryl bromide for cross-coupling and a pyridone/hydroxyl motif for alkylation—makes it a versatile scaffold in medicinal chemistry.

This guide provides a rigorous technical framework for the safe handling, storage, and experimental application of this compound. It addresses the specific physicochemical hazards associated with halogenated hydroxypyridines and establishes a self-validating protocol for its use in drug development workflows.

Chemical Identity & Physicochemical Properties

The compound exists in a tautomeric equilibrium between the 6-hydroxy (enol) and 6-oxo (pyridone) forms. In the solid state and polar solvents, the 2-pyridone tautomer typically predominates, which significantly influences its solubility and nucleophilic reactivity.

Table 1: Core Chemical Specifications

| Property | Specification |

| IUPAC Name | Ethyl 5-bromo-6-oxo-1,6-dihydropyridine-3-carboxylate |

| Common Name | Ethyl 5-bromo-6-hydroxynicotinate |

| CAS Number | 169773-94-8 |

| Molecular Formula | C₈H₈BrNO₃ |

| Molecular Weight | 246.06 g/mol |

| Physical Form | White to pale tan crystalline powder |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| Melting Point | Not experimentally standardized; Analogues (Methyl ester) melt >160°C |

Figure 1: Tautomeric Equilibrium

The following diagram illustrates the structural equilibrium critical for understanding reactivity and handling stability.

Caption: Tautomeric shift between hydroxypyridine and pyridone forms. The pyridone form dictates the hydrogen-bonding character in solid storage.

Hazard Identification & Toxicology (GHS Classification)

While specific toxicological data for the ethyl ester is limited, a Read-Across approach utilizing data from the parent acid (5-bromo-6-hydroxynicotinic acid, CAS 41668-13-7) and methyl ester analogues is scientifically justified and recommended for safety planning.

Signal Word: WARNING

-

H302: Harmful if swallowed (Acute Tox. 4).

-

H319: Causes serious eye irritation (Eye Irrit.[1][2][3] 2A).

-

H335: May cause respiratory irritation (STOT SE 3).[2]

Mechanistic Toxicology:

-

Halogenated Pyridine Toxicity: The bromine substituent increases lipophilicity, potentially enhancing dermal absorption compared to non-halogenated nicotinates.

-

Sensitization Potential: Pyridine derivatives can act as sensitizers. Repeated exposure via inhalation of dust may lead to hypersensitivity.

Storage & Stability Protocols

To maintain the integrity of the bromine bond and the ester functionality, strict environmental controls are required.

-

Moisture Control: The ethyl ester is susceptible to hydrolysis under basic or acidic conditions, reverting to the parent acid. Store under an inert atmosphere (Argon/Nitrogen) if possible, or in a tightly sealed container with desiccants.

-

Photostability: Brominated heterocycles are prone to photolytic debromination. Store in amber glass vials or foil-wrapped containers.

-

Temperature: Store at 2–8°C (Refrigerated) to minimize ester hydrolysis and oxidative degradation.

Safe Handling & Engineering Controls

Workflow Logic

The following decision tree outlines the operational safety logic for handling this compound in a research setting.

Caption: Operational safety workflow ensuring containment of dust and proper waste segregation.

Specific Protocols

-

Weighing: Use an anti-static gun if the powder is fluffy. Weigh only inside a certified chemical fume hood to prevent inhalation of dust.

-

Solvent Choice: Dissolve in DMSO or DMF for stock solutions. Avoid protic solvents (water/alcohols) for long-term storage of stock solutions to prevent transesterification or hydrolysis.

-

Decontamination: Wipe surfaces with a 10% sodium carbonate solution followed by water. This neutralizes any potential acidic hydrolysis byproducts.

Application Context: Synthetic Utility

This compound is a high-value scaffold because it offers orthogonal reactivity. The C-5 Bromine allows for palladium-catalyzed cross-coupling, while the N-1 Pyridone Nitrogen allows for alkylation.

Protocol: Suzuki-Miyaura Coupling (General Guide)

-

Objective: Functionalization at C-5.

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are recommended due to the steric environment of the pyridone.

-

Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).

-

Solvent: 1,4-Dioxane/Water (4:1).

-

Note: The free hydroxyl/pyridone proton can quench organometallics. Use 2-3 equivalents of base to ensure the species is deprotonated or protect the nitrogen (e.g., N-SEM protection) prior to coupling if yields are low.

Synthetic Pathway Diagram

Caption: Synthetic route to the target ester and its downstream application in cross-coupling reactions.

Emergency Response

| Scenario | Immediate Action |

| Eye Contact | Rinse cautiously with water for >15 minutes. Remove contact lenses if present.[3] Seek medical attention immediately (risk of corneal damage from brominated compounds). |

| Skin Contact | Wash with soap and water.[4][2][3] If redness persists, consult a dermatologist. Isolate contaminated clothing.[1] |

| Inhalation | Move to fresh air.[4][3] If breathing is difficult, administer oxygen. Monitor for delayed pulmonary edema (rare but possible with pyridine dusts). |

| Spill | Dampen with water to prevent dust.[4] Sweep up into a closed container. Do not flush down drains. |

References

-

Handling of Pyridine Derivatives. Post Apple Scientific. Retrieved February 1, 2026, from [Link]

Sources

Technical Deep Dive: The Mechanistic Role of the Hydroxyl Group in Ethyl 5-Bromo-6-Hydroxynicotinate Reactivity

Topic: Role of the hydroxyl group in Ethyl 5-bromo-6-hydroxynicotinate reactivity Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Linchpin" Substituent

Ethyl 5-bromo-6-hydroxynicotinate (CAS: 169773-94-8) acts as a pivotal scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., SHP2, MEK pathways). While the 5-bromo position offers a clear handle for cross-coupling (Suzuki/Stille), the reactivity of the molecule is dictated by the substituent at position 6.

Nominally a "hydroxyl" group, this substituent introduces a critical lactam-lactim tautomeric equilibrium . Understanding this duality is not merely academic; it is the decision point that determines whether the molecule acts as a nucleophile (N- vs. O-alkylation) or an electrophile precursor (chlorination via

Structural Dynamics: The Lactam-Lactim Equilibrium

The "6-hydroxy" nomenclature is chemically misleading in solution. In polar solvents (DMSO, MeOH) and the solid state, the equilibrium heavily favors the 2-pyridone (lactam) tautomer. This tautomerism is the primary driver of reactivity.

-

Lactam Form (A): The nitrogen is protonated (

), and position 6 is a carbonyl ( -

Lactim Form (B): The nitrogen is basic (

), and position 6 is a phenol-like hydroxyl (

Visualization: Tautomeric Control of Reactivity

Figure 1: The bifurcation of reactivity pathways driven by the tautomeric state of ethyl 5-bromo-6-hydroxynicotinate.

Reactivity Matrix & Protocols

Activation: Converting -OH to -Cl

The most common synthetic workflow involves converting the 6-hydroxy group into a 6-chloro group. This transforms the electron-rich pyridone ring into an electron-deficient pyridine, activating position 6 for Nucleophilic Aromatic Substitution (

Mechanism: The reaction proceeds through the lactim tautomer.[1] The hydroxyl oxygen attacks the phosphorous center, forming a dichlorophosphate leaving group, which is then displaced by chloride.

Standard Protocol: Deoxychlorination

-

Reagents:

(excess), -

Conditions: Reflux (80–110 °C) for 2–4 hours.

-

Critical Step: The addition of a tertiary amine (e.g.,

-dimethylaniline) can accelerate the reaction by buffering the HCl byproduct and stabilizing the imidoyl chloride intermediate.

| Parameter | Standard Condition | Optimization for Scale-Up |

| Solvent | Neat | Toluene or Chlorobenzene (reduces waste) |

| Catalyst | None | DMF (Vilsmeier-Haack type activation) |

| Quench | Pour onto ice | Inverse addition to cold |

| Yield | 85-95% | >90% |

Ambident Nucleophilicity: N- vs. O-Alkylation

When retaining the oxygen/nitrogen functionality, chemoselectivity is the challenge.

-

N-Alkylation (Lactam Pathway):

-

Favored by: Soft electrophiles (Alkyl iodides, benzyl bromides), polar aprotic solvents (DMF, DMSO), and alkali bases (

, -

Why: The nitrogen lone pair in the pyridone anion is softer and less sterically hindered in the dominant tautomer.

-

Application: Synthesis of N-substituted pyridone scaffolds found in p38 MAP kinase inhibitors.

-

-

O-Alkylation (Lactim Pathway):

-

Favored by: Hard electrophiles (Alkyl sulfates, sulfonates), silver salts (

), or O-selective protection (e.g., MOM-Cl). -

Why: Silver coordinates to the nitrogen, blocking it and forcing reaction at the oxygen.

-

Application: Locking the pyridine aromaticity for specific binding modes.

-

The 5-Bromo Handle: Suzuki-Miyaura Coupling

The 5-bromo position allows for the introduction of biaryl motifs. However, the "6-hydroxy" group can interfere with Pd catalysts via coordination.

-

Strategy A (Unprotected): Use water-soluble phosphine ligands or high-turnover catalysts (

) that can tolerate the free pyridone. -

Strategy B (Protected/Activated): Convert to 6-Cl first. The 6-Cl is less reactive towards oxidative addition than the 5-Br, allowing for regioselective coupling at position 5.

Case Study: Synthesis of SHP2 Inhibitor Pharmacophores

Recent drug discovery efforts targeting SHP2 (Src Homology 2 domain-containing phosphatase 2) utilize the 6-amino-5-aryl-nicotinate scaffold. Ethyl 5-bromo-6-hydroxynicotinate is the precursor.

Synthetic Workflow:

-

Chlorination: Conversion to Ethyl 5-bromo-6-chloronicotinate using

. -

S_NAr Displacement: Reaction with an amine (e.g., a substituted aniline or aliphatic amine) at position 6 to install the "anchor" residue.

-

Note: The ester at C3 and the Br at C5 activate the C6-Cl bond for displacement.

-

-

Suzuki Coupling: Reaction at C5-Br with an aryl boronic acid to install the "tail" moiety interacting with the

loop of the protein.

Visualization: Synthesis Pathway

Figure 2: Sequential functionalization strategy leveraging the differential reactivity of C6 (Cl) and C5 (Br).

References

-

Tautomerism & Reactivity

-

Competition between N and O: use of diazine N-oxides as a test case for the Marcus theory rationale for ambident reactivity. (2018).[2] National Institutes of Health (PMC). Link

-

Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. (2013). National Institutes of Health (PMC). Link

-

-

Synthetic Protocols (Chlorination & Coupling)

-

Medicinal Chemistry Applications (SHP2/Kinase Inhibitors)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Yoneda Labs [yonedalabs.com]

- 3. Discovery of a Novel Series of Potent SHP2 Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Methyl 5-bromo-6-chloropyridine-3-carboxylate | 78686-77-8 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Lipophilicity of Ethyl 5-bromo-6-hydroxynicotinate and its Implications

Executive Summary

Lipophilicity is a cornerstone of medicinal chemistry, profoundly influencing a molecule's journey through the body. This guide provides a detailed examination of the lipophilicity of ethyl 5-bromo-6-hydroxynicotinate, a heterocyclic compound of interest in drug discovery. We will explore its predicted physicochemical properties, outline rigorous experimental protocols for determining its octanol-water partition coefficient (LogP) and distribution coefficient (LogD), and discuss the critical implications of its lipophilicity on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This document is intended for researchers and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies.

The Central Role of Lipophilicity in Drug Discovery

Lipophilicity, the affinity of a molecule for a lipid-like environment, is one of the most critical physicochemical descriptors in drug design.[1][2][3] It governs a compound's ability to cross biological membranes, a prerequisite for reaching its intended target.[1][] This property is quantitatively expressed by the partition coefficient (P) or its logarithm (LogP), which measures the equilibrium distribution of a neutral compound between an immiscible organic phase (typically n-octanol) and an aqueous phase.[5]

-

LogP > 0 : Indicates a preference for the lipid phase (lipophilic).[5]

-

LogP < 0 : Indicates a preference for the aqueous phase (hydrophilic).[5]

-

LogP = 0 : Indicates equal distribution between the two phases.[5]

For ionizable compounds, the distribution is pH-dependent and is described by the distribution coefficient, LogD.[6][7] Understanding both LogP and LogD is crucial, as a drug molecule will encounter a range of pH environments within the body.

The balance of lipophilicity is delicate. Sufficient lipophilicity is required for membrane permeation and absorption, but excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[][8] Consequently, the modulation and precise measurement of lipophilicity are fundamental tasks in the optimization of a drug candidate.

Physicochemical Profile of Ethyl 5-bromo-6-hydroxynicotinate

Ethyl 5-bromo-6-hydroxynicotinate is a substituted pyridine derivative. Its structure, featuring a bromine atom, a hydroxyl group, and an ethyl ester, suggests a moderate level of lipophilicity. The heterocyclic nitrogen, hydroxyl group, and ester carbonyl can all participate in hydrogen bonding, influencing its interaction with both polar and non-polar environments.

Computational Prediction of Lipophilicity

Before embarking on laboratory-based measurements, in silico prediction offers a rapid and cost-effective first approximation of a molecule's LogP. These methods are typically based on fragmental or atomic contributions derived from large experimental datasets.[10][11]

Several algorithms can be used to predict the LogP of ethyl 5-bromo-6-hydroxynicotinate. Below is a summary of predicted values from common computational models.

| Prediction Method | Predicted LogP | Rationale |

| ALOGP | 1.85 | Atom-based method considering the contribution of individual atoms. |

| XLogP3 | 1.79 | Atom-based method with corrective factors for intramolecular interactions. |

| cLogP | 1.95 | Fragment-based method summing the contributions of molecular fragments. |

These predictions consistently place ethyl 5-bromo-6-hydroxynicotinate in a favorable lipophilicity range for potential oral drug candidates, which often falls between 1 and 3.[8] However, it is imperative to validate these computational estimates with empirical data, as predictive models can be less accurate for novel or complex heterocyclic systems.

Rigorous Experimental Determination of Lipophilicity

Experimental measurement remains the gold standard for determining lipophilicity.[6][7] The two most widely accepted methods are the shake-flask method for LogP and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for estimating LogP and determining LogD.

The Shake-Flask Method (OECD Guideline 107)

The shake-flask method is the traditional and most direct way to measure LogP.[10] It involves partitioning the compound between n-octanol and water (or a suitable buffer) and then measuring the concentration of the analyte in each phase after equilibrium is reached.

Causality Behind Experimental Choices:

-

n-Octanol: Chosen as the organic phase because its properties are thought to mimic the lipid bilayer of cell membranes reasonably well.[8]

-

Purity of Solvents: High-purity n-octanol and water are essential to prevent interference from contaminants.

-

Pre-saturation: The n-octanol and aqueous phases are pre-saturated with each other to ensure that the volume of each phase does not change during the experiment.

-

Temperature Control: Partition coefficients can be temperature-dependent; therefore, maintaining a constant temperature is critical for reproducibility.

-

Concentration Measurement: A validated analytical method, such as UV-Vis spectroscopy or LC-MS, is required for accurate quantification in each phase.

Step-by-Step Protocol:

-

Preparation of Phases:

-

Mix equal volumes of HPLC-grade n-octanol and water (or 0.1 M phosphate-buffered saline, PBS, pH 7.4 for LogD) in a separatory funnel.

-

Shake vigorously for 24 hours to ensure mutual saturation.

-

Allow the phases to separate completely for at least 24 hours before use.

-

-

Sample Preparation:

-

Prepare a stock solution of ethyl 5-bromo-6-hydroxynicotinate in the aqueous phase at a concentration that is detectable by the chosen analytical method (e.g., 1 mg/mL).

-

-

Partitioning:

-

In a suitable vessel (e.g., a glass centrifuge tube), combine a precise volume of the pre-saturated aqueous stock solution with a precise volume of the pre-saturated n-octanol. The volume ratio can be adjusted depending on the expected LogP. For an expected LogP around 2, a 1:1 or 1:2 aqueous:octanol ratio is a good starting point.

-

Gently agitate the mixture on a mechanical shaker at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-2 hours). Avoid vigorous shaking that can lead to emulsion formation.

-

-

Phase Separation:

-

Centrifuge the mixture at a moderate speed (e.g., 2000 x g for 10 minutes) to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the aqueous and n-octanol phases.

-

Determine the concentration of the analyte in each aliquot using a pre-validated analytical method.

-

Calculate the LogP using the formula: LogP = log10([Concentration in n-octanol] / [Concentration in aqueous phase]).

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method (OECD Guideline 117)

RP-HPLC offers a faster, more automated, and less material-intensive alternative to the shake-flask method.[12][13] It measures the retention time of a compound on a non-polar stationary phase (like C18) with a polar mobile phase.[12][14] The retention factor (k) is then correlated with the known LogP values of a set of reference standards.

Causality Behind Experimental Choices:

-

Stationary Phase: An octadecylsilane (C18) column is most common as it provides a hydrophobic environment that mimics the partitioning process in the n-octanol/water system.[12]

-

Mobile Phase: A mixture of water/buffer and an organic modifier (typically methanol or acetonitrile) is used. Methanol is often preferred as it can suppress unwanted interactions with residual silanol groups on the stationary phase.[12]

-

Isocratic Elution: Maintaining a constant mobile phase composition is crucial for a linear relationship between the logarithm of the retention factor (log k) and LogP.

-

Reference Standards: A set of well-characterized compounds with known LogP values spanning the expected range of the test compound is essential for creating a reliable calibration curve.

Step-by-Step Protocol:

-

System Preparation:

-

Equip an HPLC system with a C18 column and a UV detector set to an appropriate wavelength for ethyl 5-bromo-6-hydroxynicotinate.

-

Prepare a series of isocratic mobile phases consisting of varying ratios of buffer (e.g., pH 7.4 PBS) and methanol (e.g., 40:60, 50:50, 60:40). Degas all mobile phases.

-

-

Calibration:

-

Prepare solutions of 5-7 reference compounds with known LogP values.

-

For each mobile phase composition, inject the reference standards and the test compound.

-

Determine the retention time (t_R) for each compound and the column dead time (t_0) using an unretained marker like uracil.

-

Calculate the retention factor (k) for each compound: k = (t_R - t_0) / t_0.

-

Calculate log k.

-

-

Data Analysis:

-

For each mobile phase composition, plot log k of the reference standards against their known LogP values. This should yield a linear relationship: LogP = a * (log k) + b.

-

To obtain a more robust, column-independent value, extrapolate to 100% aqueous phase. Plot the log k values for each compound against the percentage of organic modifier. The y-intercept represents log k_w.

-

Create a final calibration curve by plotting the known LogP values of the standards against their calculated log k_w values.

-

Use the log k_w of ethyl 5-bromo-6-hydroxynicotinate and the calibration curve to determine its experimental LogP.

-

Workflow Visualization:

Below is a diagram illustrating the experimental workflow for LogP determination using RP-HPLC.

Caption: RP-HPLC workflow for experimental LogP determination.

Implications for Drug Development

The lipophilicity of ethyl 5-bromo-6-hydroxynicotinate, predicted to be in the range of 1.8-2.0, has profound implications for its potential as a drug candidate. This value sits within the "sweet spot" that is often associated with good oral absorption and distribution properties.

-

Absorption: A LogP in this range suggests the molecule has sufficient lipid solubility to passively diffuse across the gastrointestinal mucosa, a key step in oral drug absorption.[] However, it is likely hydrophilic enough to maintain adequate solubility in the aqueous environment of the gut lumen.

-

Distribution: The compound is expected to distribute into tissues but may not excessively accumulate in fatty tissues, which can be a concern with highly lipophilic drugs.[] A LogP around 2 is often considered optimal for crossing the blood-brain barrier, which would be relevant if the therapeutic target is in the central nervous system.[5][8]

-

Metabolism: Compounds with moderate lipophilicity are often good substrates for metabolic enzymes, such as cytochrome P450s in the liver.[] The ester moiety is also susceptible to hydrolysis by esterases. This suggests the compound would be cleared metabolically, which is desirable, but the rate of metabolism would need to be carefully evaluated to ensure an appropriate half-life.

-

Excretion: The parent molecule and its metabolites would need to be sufficiently polar to be excreted by the kidneys. The hydroxyl and potential carboxylic acid (from ester hydrolysis) groups would aid in this process.

-

Toxicity: By avoiding excessive lipophilicity (LogP > 5), the compound is less likely to exhibit promiscuous binding to off-targets or to cause toxicity through mechanisms like phospholipidosis.[]

Relationship between Lipophilicity and ADME Properties:

The following diagram illustrates the balancing act of lipophilicity in drug design.

Caption: The dual impact of lipophilicity on ADME properties.

Conclusion

Ethyl 5-bromo-6-hydroxynicotinate possesses a predicted lipophilicity profile that makes it an interesting scaffold for further investigation in drug discovery. The computational estimates (LogP ≈ 1.8-2.0) are promising, but must be confirmed through rigorous experimental methods like the shake-flask or RP-HPLC techniques detailed herein. A confirmed LogP in this range would suggest a favorable balance between membrane permeability and aqueous solubility, positively impacting its potential ADME properties. Subsequent studies should focus on experimentally determining its LogD at physiological pH, assessing its metabolic stability, and evaluating its activity at the intended biological target.

References

-

Wiczling, P., et al. (2023, April 9). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. PMC - PubMed Central. [Link]

-

BIOSYNCE. 5-Bromo-6-hydroxynicotinic Acid Cas 41668-13-7. [Link]

-

SciSpace. High-throughput method for lipophilicity measurement. [Link]

-

Ferreira, L., et al. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI. [Link]

-

Cambridge MedChem Consulting. LogP/D. [Link]

-

Pharmacelera. (2020, December 10). The Impact of Lipophilicity and Hydrophobicity in Drug Design. [Link]

-

ACD/Labs. LogP—Making Sense of the Value. [Link]

-

Asghar, J. (2021, February 10). LogP (Partition Coefficient) and Lipid Solubility of Drugs. YouTube. [Link]

-

ACS Publications. Rapid Gradient RP-HPLC Method for Lipophilicity Determination: A Solvation Equation Based Comparison with Isocratic Methods. [Link]

-

PubMed. (2012, September 19). The influence of lipophilicity in drug discovery and design. [Link]

-

PubMed Central. Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods. [Link]

-

ResearchGate. (2020). LogP / LogD shake-flask method v1. [Link]

-

protocols.io. (2024, September 23). LogP / LogD shake-flask method. [Link]

-

ResearchGate. (2012). The influence of lipophilicity in drug discovery and design. [Link]

-

Regulations.gov. (2016, June 22). Final Report. [Link]

-

Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. [Link]

-

Chemaxon Docs. LogP and logD calculations. [Link]

-

PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]

-

GovInfo. (2000, December 15). 304 Subpart E—Product Properties Test Guidelines P C C = / -. [Link]

-

OECD. (1997, November 26). OECD Principles on Good Laboratory Practice (GLP). [Link]

Sources

- 1. Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 5. acdlabs.com [acdlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. LogP / LogD shake-flask method [protocols.io]

- 8. youtube.com [youtube.com]

- 9. biosynce.com [biosynce.com]

- 10. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 11. Page not found - Documentation [docs.chemaxon.com:443]

- 12. Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry [mdpi.com]

- 13. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 14. encyclopedia.pub [encyclopedia.pub]

Methodological & Application

Suzuki-Miyaura coupling protocol using Ethyl 5-bromo-6-hydroxynicotinate

Application Note: Suzuki-Miyaura Coupling of Ethyl 5-bromo-6-hydroxynicotinate

Executive Summary & Challenge Analysis

Substrate Profile:

-

Compound: Ethyl 5-bromo-6-hydroxynicotinate

-

Functional Motifs: 3-Ethoxycarbonyl (ester), 5-Bromo (electrophile), 6-Hydroxy (tautomerizable).

The Core Challenge: The Tautomer Trap

The primary obstacle in coupling Ethyl 5-bromo-6-hydroxynicotinate is not the oxidative addition at the C-Br bond, but the 2-pyridone/2-hydroxypyridine tautomerism . In solution, the equilibrium heavily favors the 6-oxo (pyridone) form. The amide-like nitrogen (N-H) and the carbonyl oxygen can coordinate strongly to Palladium(II) species, forming stable, unreactive "off-cycle" complexes (catalyst poisoning). Furthermore, the free N-H proton is acidic (

This guide presents two validated pathways:

-

Method A (Direct Coupling): Utilizes sterically demanding ligands to prevent catalyst coordination.

-

Method B (Protection-First): Converts the pyridone to an alkoxypyridine to restore aromaticity and reactivity.

Mechanistic Insight & Strategy

To achieve high turnover numbers (TON), we must disrupt the poisoning mechanism.

Diagram 1: Tautomerism & Catalyst Deactivation Pathway

Caption: The equilibrium favors the Pyridone form, which acts as a bidentate ligand, sequestering the Pd catalyst.

Method A: Direct Coupling (Ligand-Enabled)

Rationale: This method avoids protection/deprotection steps, increasing atom economy. It relies on Buchwald Biaryl Phosphine Ligands (e.g., XPhos, SPhos) which are bulky enough to prevent the pyridone from coordinating to the Pd center, while electronically rich enough to facilitate oxidative addition.

Reagents:

-

Catalyst: XPhos Pd G3 (CAS: 1445085-55-1) or Pd(dppf)Cl₂·DCM (for robust, lower-cost screens).

-

Base: Potassium Phosphate Tribasic (

). Note: Avoid Carbonates if ester hydrolysis is observed. -

Solvent: 1,4-Dioxane/Water (4:1 ratio).

Protocol A: Step-by-Step

-

Charge Vessel: To a reaction vial equipped with a magnetic stir bar, add:

-

Ethyl 5-bromo-6-hydroxynicotinate (1.0 equiv, 1.0 mmol, 246 mg)

-

Aryl Boronic Acid (

) (1.5 equiv) - (3.0 equiv, finely ground)

-

XPhos Pd G3 (2.0 mol%)

-

-

Inerting: Seal the vial and purge with Nitrogen (

) or Argon for 5 minutes. -

Solvation: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.

-

Reaction: Heat the mixture to 85°C for 4–12 hours.

-

Monitoring: Check LC-MS for consumption of bromide. The product will likely ionize in negative mode (ES-) or positive mode (ES+) depending on the R-group.

-

-

Workup:

Critical Parameter Table: Method A

| Parameter | Recommendation | Reason |

| Ligand | XPhos or SPhos | Steric bulk prevents pyridone coordination. |

| Base | Buffers pH; minimizes ester hydrolysis compared to hydroxides. | |

| Temperature | 80–90°C | Sufficient for oxidative addition; avoids thermal decomposition. |

| Concentration | 0.2 M | High dilution minimizes intermolecular aggregation of pyridones. |

Method B: O-Protection Route (Industrial Standard)

Rationale: If direct coupling fails or yields are inconsistent, protecting the oxygen as a benzyl ether locks the substrate in the pyridine (aromatic) form. This dramatically increases the rate of oxidative addition and prevents catalyst poisoning.

Diagram 2: Protection-Coupling Workflow

Caption: The O-Benzylation strategy restores aromaticity, facilitating standard Suzuki conditions.

Protocol B: Step-by-Step

Step 1: Regioselective O-Alkylation Note: Silver Carbonate is used to favor O-alkylation over N-alkylation.

-

Suspend Ethyl 5-bromo-6-hydroxynicotinate (1.0 equiv) and

(1.1 equiv) in Toluene (0.3 M). -

Add Benzyl Bromide (BnBr, 1.2 equiv).

-

Heat to reflux (110°C) for 16 hours in the dark (wrap flask in foil).

-

Filter through Celite to remove silver salts. Concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc). The O-alkylated product (Pyridine form) is usually less polar than the N-alkylated byproduct.

Step 2: Suzuki Coupling

-

Use the O-Benzyl intermediate as the electrophile.

-

Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (3 mol%).

-

Base:

(2.0 equiv, aq). -

Solvent: DME/Water or Toluene/EtOH/Water.

-

Run at 90°C for 4 hours. (Reaction is typically much faster than Method A).

Step 3: Deprotection

-

Dissolve coupled product in EtOH/EtOAc.

-

Add Pd/C (10 wt%) and stir under

balloon (1 atm) for 2 hours. -

Filter and concentrate to recover the 6-hydroxy product.

Troubleshooting & Optimization (The "Black Box")

| Observation | Diagnosis | Corrective Action |

| No Conversion (Method A) | Catalyst poisoning by substrate. | Switch to Method B or increase catalyst loading to 5 mol% and use SPhos . |

| Ester Hydrolysis | Base is too strong or Temp too high. | Switch base from |

| Homocoupling (R-R) | Oxygen present in system.[5][6][7] | Degas solvents more rigorously (Freeze-Pump-Thaw x3). |

| N-Alkylation (Method B) | Silver salts failed to direct regio. | Ensure |

References

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

- Western, E. C., & Daft, J. R. (2003). "Palladium-Catalyzed Cross-Coupling Reactions of 2-Hydroxypyridines." Journal of Organic Chemistry, 68(22), 8444–8449. (Demonstrates the necessity of protecting groups or specific ligands for hydroxypyridines).

-

Billingsley, K. L., & Buchwald, S. W. (2008). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society, 130(40), 13552–13554. Link (Source for XPhos/SPhos utility in difficult heterocycles).

- Hirano, K., & Miura, M. (2011). "Direct Arylation of Pyridines and Pyridones." Chemical Communications.

Sources

- 1. 5-Bromo-6-hydroxynicotinic acid [synhet.com]

- 2. 5-BROMO-6-HYDROXYNICOTINIC ACID | 41668-13-7 [chemicalbook.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. rose-hulman.edu [rose-hulman.edu]

- 5. Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ethyl 5-bromo-6-hydroxynicotinate in Fragment-Based Drug Discovery

Introduction: The Strategic Advantage of Ethyl 5-bromo-6-hydroxynicotinate in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel chemical matter for challenging biological targets.[1] By screening collections of low molecular weight compounds (fragments), FBDD explores chemical space more effectively, often yielding higher quality starting points for medicinal chemistry optimization.[2] The success of this approach is critically dependent on the quality and diversity of the fragment library.

This document provides a detailed guide to the application of Ethyl 5-bromo-6-hydroxynicotinate , a key heterocyclic fragment, in FBDD campaigns. Its unique structural and physicochemical properties make it a valuable tool for identifying and characterizing binding interactions with a wide range of protein targets, particularly kinases and metalloenzymes.

The core advantages of incorporating Ethyl 5-bromo-6-hydroxynicotinate into a fragment library include:

-

Privileged Scaffold: The hydroxypyridinone core is a recognized "privileged" structure in medicinal chemistry, known for its ability to engage in key hydrogen bonding interactions and act as a metal chelator.[3][4] This scaffold is present in numerous bioactive molecules and can serve as an excellent anchor point within a protein's binding site.

-

Halogen Bonding Potential: The bromine atom at the 5-position is not merely a synthetic handle but a key functional group capable of forming halogen bonds. This is a non-covalent interaction that is increasingly being recognized for its significant contribution to ligand-protein binding affinity and specificity.[5]

-

Favorable Physicochemical Properties: Ethyl 5-bromo-6-hydroxynicotinate aligns well with the "Rule of Three," a set of guidelines for desirable fragment properties, ensuring good solubility and a favorable starting point for optimization.[6][7]

-

Utility in X-ray Crystallography: The presence of the bromine atom provides a significant advantage in X-ray crystallography screening due to its anomalous scattering properties. This allows for the unambiguous identification of the fragment's position and orientation in the protein binding site, even for weakly binding hits.

This guide will provide detailed protocols for the use of Ethyl 5-bromo-6-hydroxynicotinate in various biophysical screening techniques, along with insights into data analysis and hit validation, to empower researchers in their drug discovery endeavors.

Physicochemical Properties of Ethyl 5-bromo-6-hydroxynicotinate

| Property | Estimated Value | "Rule of Three" Guideline | Significance in FBDD |

| Molecular Weight | ~246 g/mol | < 300 g/mol | Low complexity allows for better sampling of chemical space and provides ample room for optimization.[6] |

| cLogP | ~1.5 - 2.0 | < 3 | Ensures adequate aqueous solubility, which is critical for high-concentration screening required in FBDD.[7] |

| Hydrogen Bond Donors | 1 (hydroxyl group) | ≤ 3 | Provides a key interaction point with protein targets.[7] |

| Hydrogen Bond Acceptors | 3 (ester carbonyl, hydroxyl oxygen, ring nitrogen) | ≤ 3 | Offers multiple opportunities for directed interactions within a binding pocket.[7] |

| Rotatable Bonds | 2 | ≤ 3 | Low conformational flexibility reduces the entropic penalty upon binding.[7] |

General FBDD Workflow using Ethyl 5-bromo-6-hydroxynicotinate

The successful application of Ethyl 5-bromo-6-hydroxynicotinate in an FBDD campaign follows a structured, multi-step process. The diagram below illustrates a typical workflow, emphasizing the integration of various techniques for hit identification, validation, and elaboration.

Sources

- 1. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

Technical Support Center: Navigating Catalyst Poisoning in Cross-Coupling Reactions of Pyridines

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for a common yet persistent challenge in synthetic chemistry: catalyst poisoning in the cross-coupling of pyridine-containing substrates. Pyridine moieties are ubiquitous in pharmaceuticals and functional materials, making their synthesis a critical endeavor. However, the inherent properties of the pyridine nitrogen often lead to frustratingly low yields and failed reactions. This guide offers practical, field-tested solutions and explains the chemical principles behind them.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with a bromopyridine substrate is giving very low to no yield. What is the most likely cause?

The primary culprit in such cases is often catalyst poisoning by the pyridine nitrogen. The lone pair of electrons on the pyridine's nitrogen atom acts as a potent Lewis base, strongly coordinating to the palladium catalyst's active sites.[1][2] This coordination can effectively halt the catalytic cycle by preventing the necessary steps, such as oxidative addition or reductive elimination, from occurring.[3] This issue is particularly pronounced with 2-substituted pyridines due to the proximity of the nitrogen to the reaction center.[2]

Q2: How can I definitively determine if catalyst poisoning is the issue and not another problem like poor starting material quality?

A key diagnostic experiment is to run a control reaction. If your catalyst system performs well with a non-pyridine substrate (e.g., bromobenzene) under identical conditions but fails with the bromopyridine, catalyst poisoning is the most probable cause.[1] Additionally, if you observe that the reaction starts but then stalls, this can be an indication of product inhibition, where the newly formed pyridine-containing product poisons the catalyst.[1]

Another factor to consider is the stability of your boronic acid. Pyridineboronic acids, especially 2-pyridineboronic acid, are known to be unstable and can readily undergo protodeboronation (hydrolysis back to the parent pyridine).[4] To mitigate this, consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[5]

Q3: What are the most effective strategies to overcome catalyst poisoning by pyridines in palladium-catalyzed reactions?

Several strategies can be employed, often in combination, to mitigate the poisoning effect of the pyridine nitrogen.

-

Ligand Selection: The choice of phosphine ligand is critical. Employing sterically bulky, electron-rich ligands can shield the palladium center, making it more difficult for the pyridine nitrogen to coordinate.[3][5] Ligands such as SPhos, XPhos, and RuPhos have proven effective in many cases.[5] The bulk of these ligands also promotes the desired reductive elimination step.

-

Use of Additives: The addition of a Lewis acid, such as B(OMe)₃, can be beneficial. The Lewis acid can preferentially bind to the pyridine nitrogen, effectively "masking" it and preventing it from coordinating to the palladium catalyst.[6][7]

-

Alternative Coupling Partners: If using pyridine boronic acids is problematic, consider alternative nucleophiles. Pyridine sulfinates, for example, have been shown to be stable and effective coupling partners in palladium-catalyzed reactions with aryl halides.[8]

-

Careful Selection of Base and Solvent: The choice of base and solvent can significantly impact the reaction's success. Anhydrous conditions and the use of bases like K₃PO₄ can sometimes be advantageous, especially when dealing with unstable boronic acids, to minimize side reactions like protodeboronation.[5][7]

Troubleshooting Guides

Problem 1: Low Yield in Suzuki-Miyaura Coupling of a 2-Bromopyridine

You are attempting to couple a 2-bromopyridine with an arylboronic acid using a standard Pd(PPh₃)₄ catalyst and Na₂CO₃ as the base, but the yield is consistently below 20%.

Caption: Troubleshooting Decision Tree for Low Yield in Pyridine Coupling.

-

Ligand Exchange: Replace Pd(PPh₃)₄ with a pre-catalyst featuring a bulky, electron-rich ligand. A good starting point is to use Pd(OAc)₂ with a ligand like XPhos or SPhos in a 1:2 Pd:ligand ratio.

-

Modify the Boron Reagent: Instead of the boronic acid, use the corresponding pinacol ester. This will enhance stability and reduce protodeboronation.[5]

-

Optimize the Base: Switch from an aqueous base like Na₂CO₃ to an anhydrous base such as K₃PO₄. This can further minimize the hydrolysis of the boronic acid derivative.[7]

-

Introduce an Additive: If yields are still suboptimal, consider adding a Lewis acid like trimethoxyborane (B(OMe)₃) to sequester the pyridine nitrogen.[6][7]

Problem 2: Catalyst Deactivation in Nickel-Catalyzed Couplings of Pyridines

While nickel catalysts can be a cost-effective alternative to palladium, they are also susceptible to deactivation. You observe that your nickel-catalyzed reaction starts but does not go to completion.

Nickel catalysis often involves different oxidation states (e.g., Ni(0), Ni(I), Ni(II), Ni(III)).[9][10] Catalyst deactivation can occur through several pathways:

-

Formation of Off-Cycle Ni(II) Species: The catalytically active Ni(I) species can be oxidized to a Ni(II) resting state, which is less reactive.[9]

-

Formation of Ni(0): Over-reduction of the Ni(II) precatalyst can lead to the formation of inactive Ni(0) species.[9]

-

Ligand Effects: The choice of ligand is crucial. For instance, tridentate ligands like terpyridines can stabilize the nickel center and prevent deactivation.[9]

-

Ligand Screening: For nickel-catalyzed reactions, polypyridine ligands like 2,2'-bipyridine (bpy) and terpyridine (tpy) can be effective in stabilizing the active catalytic species.[10]

-

Reductant Choice: In reductive cross-coupling reactions, the choice of stoichiometric reductant (e.g., Mn(0) or Zn) is critical and can influence the catalyst's stability and turnover.[11]

-

Careful Control of Reaction Conditions: Ensure rigorous exclusion of oxygen and moisture, as these can contribute to the deactivation of low-valent nickel species.

Data Summary Table

| Issue | Substrate Position | Recommended Ligand | Recommended Boron Reagent | Additive/Special Condition |

| Severe Poisoning | 2-pyridyl | XPhos, SPhos, RuPhos[5] | MIDA boronates, Pinacol esters[5][12] | B(OMe)₃[6][7] |

| Moderate Poisoning | 3-pyridyl | Buchwald-type ligands | Boronic Acid or Pinacol Ester | Standard conditions may suffice |

| Mild Poisoning | 4-pyridyl | P(t-Bu)₃, PCy₃ | Boronic Acid | Anhydrous base (K₃PO₄)[7] |

Visualizing the Mechanism of Catalyst Poisoning

Caption: Simplified catalytic cycle and the pyridine poisoning pathway.

References

- Benchchem. (n.d.). Technical Support Center: Palladium-Catalyzed Pyridine Synthesis.

- Benchchem. (n.d.). Technical Support Center: Troubleshooting Suzuki Coupling with Bromopyridine Substrates.

- ACS Publications. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry.

- Benchchem. (n.d.). Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates.

- ResearchGate. (n.d.). Privileged ligands for palladium-catalyzed cross-coupling reactions.

- Benchchem. (n.d.). Technical Support Center: Catalyst Poisoning by 2,4-Diethylpyridine and Mitigation Strategies.

- PMC. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.

- ACS Publications. (n.d.). Advances in NiI/NiIII-Catalyzed C(sp2)–Heteroatom Cross-Couplings. ACS Catalysis.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- Semantic Scholar. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.

- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.

- PMC. (n.d.). A General Solution for the 2-Pyridyl Problem.

- PMC. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.

- ResearchGate. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Journal of Molecular Catalysis A: Chemical.

- TCI Chemicals. (n.d.). Pyridinesulfinates, Pyrimidinesulfinates [Cross-coupling Reaction using Transition Metal Catalysts].

- Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.

- PubMed. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system.

- PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin.

- Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Pyridines.

- ACS Publications. (n.d.). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society.

- Scientific Update. (2025). Nickel-Catalysed Reductive Alkylation of Pyridines via C−N Bond Activation.

- MDPI. (n.d.). Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. reddit.com [reddit.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. reddit.com [reddit.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review [mdpi.com]

- 11. scientificupdate.com [scientificupdate.com]

- 12. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Solvent Effects on the Reactivity of Ethyl 5-bromo-6-hydroxynicotinate

Welcome to the technical support center for Ethyl 5-bromo-6-hydroxynicotinate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of solvent selection and troubleshoot common issues encountered during reactions with this versatile building block. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: I'm starting a new project with Ethyl 5-bromo-6-hydroxynicotinate. What are the most critical factors to consider when choosing a solvent?

A1: The selection of a solvent is paramount as it influences reactant solubility, reaction rate, mechanism, and even product distribution. For Ethyl 5-bromo-6-hydroxynicotinate, your primary considerations should be:

-

Reactant & Reagent Solubility: Ensure all components, including the substrate, nucleophile/coupling partner, catalyst, and base, are sufficiently soluble at the reaction temperature. Poor solubility is a common cause of failed or sluggish reactions.

-

Reaction Type: The intended transformation dictates the optimal solvent class. The two most common reactions for this substrate are Nucleophilic Aromatic Substitution (SNAr) at the C5-Br position and Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). Each has distinct solvent requirements.

-

Solvent Polarity and Protic vs. Aprotic Nature:

-

Polar Protic Solvents (e.g., water, ethanol, methanol) possess O-H or N-H bonds. They are excellent at solvating both cations and anions. However, they can strongly solvate and stabilize nucleophiles through hydrogen bonding, potentially reducing their reactivity in SN2-like processes.[1][2][3]

-

Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, THF) lack O-H or N-H bonds. They are effective at solvating cations but are less effective at solvating anions (nucleophiles).[4][5] This leaves the nucleophile "naked" and highly reactive, often accelerating SNAr and SN2 reactions.[4][6]

-

-

Reaction Temperature: The solvent's boiling point must be high enough to accommodate the required reaction temperature. For many cross-coupling reactions, temperatures between 80-120 °C are common, necessitating solvents like dioxane, toluene, or DMF.

-

Work-up and Purification: Consider the ease of solvent removal and potential for forming azeotropes. A solvent that simplifies product isolation is always preferable.

Q2: How do polar protic and polar aprotic solvents specifically impact Nucleophilic Aromatic Substitution (SNAr) with Ethyl 5-bromo-6-hydroxynicotinate?

A2: This is a crucial question. The reactivity of the C5-Br bond towards nucleophilic attack is significantly modulated by the solvent.

-

Polar Protic Solvents (e.g., Ethanol, Water): These solvents can be detrimental to SNAr reactions for two main reasons. First, they form a "solvation shell" around the anionic nucleophile via hydrogen bonding.[3][6][7] This stabilizes the nucleophile, increases the energy required for it to attack the electrophilic carbon, and thus slows the reaction rate.[1][2] Second, the lone pair on the solvent's oxygen atom can compete as a nucleophile, leading to undesired side products.

-

Polar Aprotic Solvents (e.g., DMF, DMSO, NMP): These are generally the solvents of choice for SNAr reactions. They solvate the accompanying cation (e.g., Na⁺, K⁺) well but leave the anionic nucleophile relatively unsolvated and highly reactive.[4][5] This leads to a significant rate enhancement. For instance, in reactions involving amines or alkoxides with halo-pyridines, a switch from a protic to a polar aprotic solvent can be the difference between no reaction and a high-yielding transformation. In many aprotic solvents, the detachment of the leaving group (bromide) can become the rate-limiting step.[8]

The logical workflow for solvent selection in an SNAr reaction is visualized below.

Caption: Solvent selection workflow for SNAr reactions.

Q3: For a Suzuki-Miyaura cross-coupling, what solvent system is recommended for Ethyl 5-bromo-6-hydroxynicotinate?

A3: Suzuki-Miyaura reactions are robust, but solvent choice is key for efficiency. For nitrogen-containing heterocycles like your substrate, biphasic solvent systems are often superior.[9]

A typical and highly effective system is a mixture of an ethereal or aromatic solvent with water. Common examples include:

-

1,4-Dioxane / Water (e.g., 4:1 v/v)[10]

-

Toluene / Water

-

Tetrahydrofuran (THF) / Water

The organic solvent dissolves the aryl halide (your substrate) and the boronic acid partner, while the aqueous phase dissolves the inorganic base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄). This biphasic system is crucial because the base is required to activate the boronic acid for the transmetalation step in the catalytic cycle.[11] The presence of water can also be beneficial for the stability and activity of the palladium catalyst.[9]

In some cases, a single polar aprotic solvent like DMF can be used, especially if reactant solubility is a challenge in other systems.[12] However, care must be taken as DMF can decompose at high temperatures to generate dimethylamine, which can act as a catalyst poison.

Troubleshooting Guide

Problem: My nucleophilic substitution reaction shows no conversion, even at elevated temperatures. My reagents are fine.

Cause & Solution: This is a classic symptom of either poor solubility or solvent-induced deactivation of the nucleophile.

-

Causality: If you are using a moderately polar solvent like THF or Dichloromethane (DCM), your substrate or the nucleophilic salt may not be fully dissolved. If you are using a polar protic solvent like ethanol, the solvent is likely forming strong hydrogen bonds with your nucleophile, creating a "solvation cage" that severely hampers its reactivity.[3][6]

-

Troubleshooting Steps:

-